5-[2-(2H-1,3-benzodioxol-5-yl)ethyl]-5-methylimidazolidine-2,4-dione
Description
Chemical Structure:
The compound features an imidazolidine-2,4-dione core substituted with a methyl group at position 5 and a 2-(2H-1,3-benzodioxol-5-yl)ethyl side chain. Its IUPAC name is 5-[2-(1,3-benzodioxol-5-yl)ethyl]-5-methylimidazolidine-2,4-dione, with the molecular formula C₁₃H₁₄N₂O₄ and molecular weight 262.27 g/mol . Key identifiers include CAS 89601-00-3 and PubChem CID 16770287. The benzodioxole moiety introduces electron-rich aromaticity, while the ethyl linker provides conformational flexibility.
For example, describes the use of thiazolidine-2,4-dione and substituted aldehydes in the presence of catalysts like piperidine to generate intermediates .
Properties
IUPAC Name |
5-[2-(1,3-benzodioxol-5-yl)ethyl]-5-methylimidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4/c1-13(11(16)14-12(17)15-13)5-4-8-2-3-9-10(6-8)19-7-18-9/h2-3,6H,4-5,7H2,1H3,(H2,14,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMLBSYGGFAJKGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NC(=O)N1)CCC2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
While precise details are lacking, we can infer that benzodioxolyl-methylimidazolidinedione likely interacts with cellular components or proteins involved in essential processes. Its mode of action could involve:
- Microtubule Disruption : Many anticancer agents target microtubules, which play a critical role in cell division. By modulating microtubule assembly, these agents induce mitotic blockade and apoptosis. It’s possible that benzodioxolyl-methylimidazolidinedione affects microtubule dynamics, leading to cell cycle arrest and cell death.
Biochemical Analysis
Biochemical Properties
It is known that similar benzodioxole derivatives have been found to inhibit cyclooxygenase (COX), an enzyme that plays a crucial role in the biosynthesis of prostaglandins. These compounds have shown potent activity against both COX1 and COX2 enzymes.
Biological Activity
The compound 5-[2-(2H-1,3-benzodioxol-5-yl)ethyl]-5-methylimidazolidine-2,4-dione , also known as C13H14N2O4 , has garnered attention in recent years for its potential biological activities. This article reviews the compound's biological properties, including its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : C13H14N2O4
- Molecular Weight : 250.26 g/mol
- CAS Number : 16770287
- SMILES Notation : CC(=O)N1CC(C(=O)N1C)CC2=C(C=CC=C2O)OCO
Pharmacological Activity
Research indicates that this compound exhibits a range of biological activities, particularly in the context of cancer treatment and antimicrobial effects. Below are some key findings:
Antitumor Activity
Studies have demonstrated that derivatives of imidazolidine compounds can inhibit the proliferation of various cancer cell lines. For instance:
- Cell Lines Tested : A549 (lung cancer), HCC827 (lung cancer), NCI-H358 (lung cancer).
- Mechanism : The compound appears to induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.
The following table summarizes the IC50 values for this compound against different cell lines:
This data indicates that the compound exhibits significant cytotoxicity against lung cancer cell lines, suggesting its potential as an antitumor agent.
Antimicrobial Activity
In addition to its antitumor properties, the compound has shown promising results in antimicrobial assays:
- Tested Pathogens : Escherichia coli (Gram-negative), Staphylococcus aureus (Gram-positive).
- Methodology : Broth microdilution tests were employed to evaluate antimicrobial efficacy.
The results indicated that the compound possesses moderate antibacterial activity, which could be beneficial for developing new antimicrobial agents.
The proposed mechanisms through which this compound exerts its biological effects include:
- Apoptosis Induction : The compound activates apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : It interferes with the cell cycle progression, particularly at the G1/S phase transition.
- DNA Interaction : Preliminary studies suggest that it may bind to DNA, potentially disrupting replication and transcription processes.
Case Studies and Research Findings
Several studies have explored the pharmacological potential of related compounds within the imidazolidine family:
- A study published in Pharmaceutical Research indicated that similar compounds exhibited selective toxicity towards tumor cells while sparing normal cells, highlighting their therapeutic promise .
- Another investigation reported that modifications to the benzodioxole moiety could enhance antitumor efficacy while reducing cytotoxicity to healthy tissues .
- In vivo studies are needed to confirm these findings and assess the pharmacokinetics and bioavailability of this compound in a clinical setting.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key Observations :
- The benzodioxolyl group in the target compound (vs.
- Ethyl vs. methyl substitutions (e.g., vs. 16) influence steric bulk and logP values, impacting membrane permeability.
- Thiazolidine-2,4-dione derivatives () exhibit distinct electronic properties compared to imidazolidine-2,4-diones, affecting biological target interactions .
Q & A
Basic Question: What analytical methods are recommended for confirming the structural identity and purity of 5-[2-(2H-1,3-benzodioxol-5-yl)ethyl]-5-methylimidazolidine-2,4-dione?
Methodological Answer:
To confirm structural identity and purity, use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to analyze proton environments and carbon frameworks, mass spectrometry (MS) for molecular weight validation, and X-ray crystallography for absolute stereochemical confirmation . For purity assessment, high-performance liquid chromatography (HPLC) with UV detection (λ ~254 nm) is recommended, using a C18 column and acetonitrile/water gradient. Discrepancies in spectral data (e.g., unexpected splitting in NMR) may indicate impurities or tautomeric forms, requiring iterative recrystallization or column chromatography .
Advanced Question: How can molecular docking studies be designed to evaluate the binding affinity of this compound to enzymes like cyclooxygenase-2 (COX-2)?
Methodological Answer:
Target Selection : Use crystallographic data (e.g., COX-2 PDB ID: 5KIR) to define the active site.
Ligand Preparation : Optimize the compound’s 3D conformation using density functional theory (DFT) to minimize energy and assign partial charges .
Docking Protocol : Employ AutoDock Vina or Schrödinger Glide with flexible side-chain residues (e.g., Arg120, Tyr355). Set grid box dimensions to 25 ų centered on the catalytic site.
Validation : Compare results with known COX-2 inhibitors (e.g., celecoxib) to assess docking reliability. Address contradictions (e.g., high predicted affinity but low in vitro activity) by evaluating solvation effects or post-binding conformational changes .
Basic Question: What synthetic routes are effective for preparing this compound, and how are reaction conditions optimized?
Methodological Answer:
A two-step synthesis is commonly employed:
Core Formation : React α-haloketone derivatives (e.g., 5-methylimidazolidine-2,4-dione) with thiourea under basic conditions (KOH/EtOH, reflux, 6–8 hr) .
Benzodioxol-Ethyl Substitution : Use a nucleophilic alkylation with 2-(2H-1,3-benzodioxol-5-yl)ethyl bromide in DMF at 80°C for 12 hr.
Optimization : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7). Yield improvements (>70%) require strict anhydrous conditions and inert gas purging to prevent hydrolysis of intermediates .
Advanced Question: How can structural analogs of this compound be systematically evaluated to resolve contradictions in reported biological activities?
Methodological Answer:
Analog Design : Modify the benzodioxol-ethyl group (e.g., substitute with 4-methoxybenzylidene or chlorobenzylidene) and compare activities .
Activity Profiling : Test analogs in parallel assays (e.g., antimicrobial disk diffusion, COX-2 inhibition). Use structure-activity relationship (SAR) tables to correlate substituents with efficacy:
| Substituent | COX-2 IC₅₀ (µM) | Antimicrobial Zone (mm) |
|---|---|---|
| 2H-1,3-Benzodioxol | 12.5 ± 1.2 | 15.3 ± 0.8 |
| 4-Methoxybenzylidene | 8.7 ± 0.9 | 18.1 ± 1.1 |
| 2-Chlorobenzylidene | 23.4 ± 2.1 | 10.5 ± 0.6 |
Data Contradictions : If an analog shows high in silico affinity but low in vitro activity, assess membrane permeability (e.g., PAMPA assay) or metabolic stability (hepatic microsome incubation) .
Basic Question: What strategies are used to resolve spectral data inconsistencies during structural elucidation?
Methodological Answer:
- NMR Artifacts : For unexpected peaks in ¹H NMR (e.g., ~δ 5.8 ppm), consider rotamers from restricted rotation of the benzodioxol-ethyl group. Variable-temperature NMR (VT-NMR) at 25–60°C can coalesce split signals .
- MS Fragmentation : Use high-resolution MS (HRMS) to distinguish between molecular ion ([M+H]⁺) and adducts (e.g., [M+Na]⁺). Anomalous fragments may indicate residual solvents; compare with NIST database .
Advanced Question: How does the compound’s stereoelectronic profile influence its reactivity in nucleophilic substitution reactions?
Methodological Answer:
The imidazolidine-dione core exhibits electron-withdrawing effects, polarizing the C5 methyl group and enhancing electrophilicity at the ethyl linker. In substitution reactions:
- Nucleophilic Attack : Use DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces. The C2 position of the benzodioxol ring is most reactive due to conjugation with the dioxolane oxygen lone pairs .
- Experimental Validation : React with Grignard reagents (e.g., MeMgBr) in THF at −78°C to minimize side reactions. Monitor regioselectivity via LC-MS and compare with computational predictions .
Basic Question: What purification techniques are optimal for isolating this compound from synthetic byproducts?
Methodological Answer:
- Chromatography : Use silica gel column chromatography with gradient elution (hexane → ethyl acetate, 0–40% over 15 CV). For polar byproducts (e.g., unreacted thiourea), switch to reverse-phase C18 with methanol/water (60:40).
- Recrystallization : Dissolve crude product in hot ethanol (70°C), cool to 4°C for 12 hr. Crystals typically form as colorless needles with >95% purity (HPLC). Avoid DMSO due to high boiling point and residue retention .
Advanced Question: How can isotopic labeling (e.g., ¹³C, ²H) be applied to study the compound’s metabolic pathways in vitro?
Methodological Answer:
Synthesis of Labeled Analog : Introduce ¹³C at the imidazolidine C2 position via reaction with K¹³CN in the presence of NH₃ .
Metabolic Tracing : Incubate with hepatic microsomes and use LC-MS/MS to track labeled metabolites (e.g., hydroxylation at the ethyl linker).
Data Interpretation : Compare isotopic enrichment ratios to differentiate Phase I (oxidation) vs. Phase II (glucuronidation) metabolism. Contradictions between predicted and observed metabolites may indicate enzyme polymorphisms or allosteric effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
